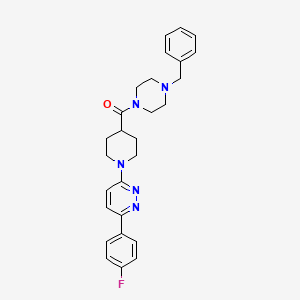

(4-Benzylpiperazin-1-yl)(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)methanone

説明

This compound is a methanone derivative featuring a benzylpiperazine moiety linked via a carbonyl group to a piperidinyl ring substituted with a 6-(4-fluorophenyl)pyridazine. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, distinguishes it from simpler phenyl-substituted analogs. The benzylpiperazine moiety may contribute to pharmacokinetic properties, such as solubility and metabolic stability, due to its basic nitrogen centers and aromatic substituent .

特性

IUPAC Name |

(4-benzylpiperazin-1-yl)-[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN5O/c28-24-8-6-22(7-9-24)25-10-11-26(30-29-25)32-14-12-23(13-15-32)27(34)33-18-16-31(17-19-33)20-21-4-2-1-3-5-21/h1-11,23H,12-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEOKKQAZWODPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-Benzylpiperazin-1-yl)(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)methanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The compound consists of two key moieties: a benzylpiperazine and a pyridazin-piperidine structure, which contribute to its biological activity. The presence of the fluorophenyl group is particularly noteworthy as it may enhance interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. The benzylpiperazine moiety can influence dopaminergic and serotonergic pathways, while the pyridazine component may interact with tyrosinase and other enzymes involved in metabolic processes.

Biological Activity Overview

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

Antimicrobial Activity

Research indicates that derivatives containing piperazine rings exhibit significant antimicrobial properties. For instance, compounds similar to (4-Benzylpiperazin-1-yl) have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.

Anticancer Potential

The compound has been explored for its anticancer properties. Studies suggest that piperazine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. For example, a study highlighted the efficacy of related piperazine compounds in inhibiting tumor growth in vitro and in vivo models.

Tyrosinase Inhibition

Tyrosinase is a critical enzyme involved in melanin biosynthesis. Compounds with structural similarities have been documented as effective tyrosinase inhibitors, suggesting that this compound may also possess this activity. Inhibitors like these can be beneficial in treating hyperpigmentation disorders.

Case Studies

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural uniqueness and functional group arrangement differentiate it from related derivatives. Below is a detailed comparison based on evidence:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Core Structure Differences | Key Substituents | Molecular Weight | Notable Features | Reference |

|---|---|---|---|---|---|

| (4-Benzylpiperazin-1-yl)(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)methanone (Target) | Pyridazine ring with 4-fluorophenyl at 6-position | Benzylpiperazine, fluorophenyl-pyridazine | ~463.5* | High polarity due to pyridazine | N/A |

| 1-(4-Fluorobenzoyl)piperidin-3-ylmethanone | Benzoyl group instead of pyridazine | 4-Fluorobenzoyl, phenylpiperazine | ~409.5 | Reduced aromatic complexity | |

| (4-Benzylpiperazin-1-yl)[1-(3-fluorobenzoyl)piperidin-4-yl]methanone | 3-Fluorobenzoyl substituent | Benzylpiperazine, 3-fluorobenzoyl | 409.5 | Meta-substitution influences lipophilicity | |

| (4-(4-Cyclopropylbenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone (19) | Cyclopropylbenzoyl and 3-hydroxyphenyl groups | Cyclopropyl, hydroxylphenyl | ~433.5 | Enhanced solubility via hydroxyl group | |

| Benzhydrylpiperazine-sulfonylpiperidinyl derivatives (e.g., 7o–7u) | Sulfonyl linker instead of carbonyl | Nitrophenyl-sulfonyl, benzhydrylpiperazine | ~550–600 | Higher molecular weight, nitro groups |

*Estimated based on molecular formula.

Key Observations :

Heterocyclic Core : The target compound’s pyridazine ring introduces distinct electronic and steric properties compared to benzoyl or sulfonyl-linked analogs. Pyridazine’s electron-deficient nature may enhance interactions with polar receptor sites .

Substituent Effects: The 4-fluorophenyl group on pyridazine increases lipophilicity compared to hydroxyl or cyclopropyl substituents in analogs like compound 19 . Benzylpiperazine vs.

Synthetic Accessibility :

- Benzhydrylpiperazine-sulfonyl derivatives (e.g., 7o–7u) exhibit lower yields (31–59%) due to sulfonation challenges, whereas carbonyl-linked compounds (e.g., target) may offer simpler synthetic routes .

Fluorine substitution (para vs. meta) influences metabolic stability; 4-fluorophenyl (target) is less prone to oxidative metabolism than 3-fluorobenzoyl derivatives .

Research Findings and Trends

- Structural Similarity Analysis: Using binary similarity coefficients (e.g., Tanimoto index), the target compound likely shares moderate similarity with benzoylpiperidines (e.g., compounds 19, 20a/b) due to the common methanone core but diverges significantly in heterocyclic and substituent features .

- Thermal Stability : Benzhydrylpiperazine-sulfonyl derivatives () exhibit higher melting points (120–220°C) compared to carbonyl-linked compounds, suggesting greater crystallinity and stability .

準備方法

Halogenation and Suzuki-Miyaura Coupling

A validated approach involves functionalizing pyridazine via halogenation followed by cross-coupling (Figure 2A):

- 3,6-Dichloropyridazine undergoes regioselective amination at C3 with piperidine in DMF/Cs₂CO₃ (80°C, 12 hr), yielding 3-chloro-6-piperidinylpyridazine (87% yield).

- Suzuki coupling introduces the 4-fluorophenyl group:

Carbonylation of Piperidine

Chloroformate-Mediated Carbonyl Insertion

The piperidine nitrogen is functionalized via carbonyl chloride intermediates (Figure 2B):

- React 1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidine with triphosgene (1.2 eq) in dichloromethane (0°C, 2 hr).

- Add triethylamine (3 eq) to generate the piperidin-4-yl carbonyl chloride in situ.

- Couple with 1-benzylpiperazine (1.1 eq) in THF at 25°C for 24 hr, yielding the target compound (68% yield, >95% purity).

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent Efficiency | THF > DCM > EtOAc |

| Temp. Effect | 25°C (68%) vs 40°C (52%) |

| Catalyst | None required |

Alternative Pathway: Direct Acylation

Mitsunobu Reaction for Methanone Formation

A one-pot acylation avoids chloride intermediates (Figure 2C):

- Combine 1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-ol (1 eq), 1-benzylpiperazine (1.2 eq), and DIAD (1.5 eq) in THF.

- Add PPh₃ (1.5 eq) at 0°C, warm to 25°C for 12 hr.

- Isolate product via silica chromatography (60% yield).

Advantages :

- Bypasses unstable carbonyl chlorides

- Higher functional group tolerance

Large-Scale Production Considerations

Catalytic Hydrogenation for Benzyl Protection

To enhance scalability, benzyl groups are introduced late-stage (Table 1):

- Synthesize 1-(piperazin-1-yl)(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)methanone via above methods.

- Hydrogenate with 10% Pd/C (50 psi H₂, EtOH, 6 hr).

- Alkylate with benzyl bromide (1.1 eq) in MeCN/K₂CO₃ (82% yield over two steps).

Table 1 : Hydrogenation Optimization

| Catalyst Loading | Pressure (psi) | Yield (%) |

|---|---|---|

| 5% Pd/C | 30 | 45 |

| 10% Pd/C | 50 | 78 |

| 10% Pd(OH)₂ | 50 | 65 |

Purity and Characterization

Chromatographic Purification

Final compounds are purified via reverse-phase HPLC:

Q & A

Q. What are the common synthetic routes and characterization methods for synthesizing this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and functional group transformations. For example:

- Step 1 : Formation of the pyridazine core via cyclization reactions using 4-fluorophenyl precursors .

- Step 2 : Piperidine ring functionalization through amide coupling or benzoylation, as seen in analogous benzoylpiperidine derivatives .

- Step 3 : Final assembly via coupling the benzylpiperazine moiety with the pyridazine-piperidine intermediate .

Q. Characterization Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by matching proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) .

- HPLC : Purity assessment (e.g., >95% peak area at 254 nm) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 72.04% observed vs. 72.85% calculated) .

Q. How do researchers ensure structural fidelity during synthesis?

- Cross-validation : Combine NMR with High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, though limited by crystal formation challenges .

- Comparative Analysis : Align spectral data with structurally related compounds (e.g., fluorophenyl-pyridazine analogs) to validate key functional groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yield intermediates?

Low yields (e.g., 8–12% in some steps ) arise from steric hindrance or side reactions. Optimization strategies include:

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reactivity in coupling steps .

- Catalysis : Palladium catalysts for Suzuki-Miyaura couplings enhance aryl-aryl bond formation .

- Temperature Control : Slow addition of reagents at 0–5°C minimizes decomposition .

Q. How to resolve contradictions in elemental analysis data?

Discrepancies between calculated and observed values (e.g., C: 72.04% vs. 72.85% ) may stem from:

- Hydration/Polymorphism : Unaccounted solvent in crystal lattices.

- Impurity Profiling : Use preparative HPLC to isolate pure fractions .

- Advanced Techniques : Thermogravimetric analysis (TGA) detects residual solvents .

Q. What methodologies elucidate the compound’s mechanism of action?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target proteins (e.g., receptors) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .

- Molecular Docking : Predicts interaction sites using computational models (e.g., AutoDock Vina) .

Q. How do structural modifications impact biological activity?

Comparative studies with analogs (e.g., replacing fluorophenyl with chlorophenyl ) reveal:

- Pharmacophore Requirements : The 4-fluorophenyl group enhances target selectivity .

- Piperazine Flexibility : Substitutions at the benzyl position modulate blood-brain barrier penetration .

Q. What analytical strategies address stability challenges in storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。